molecular formula C22H16N2O5S B12134542 5-Furan-2-yl-3-hydroxy-1-(6-methyl-benzothiazol-2-yl)-4-(5-methyl-furan-2-carbonyl)-1,5-dihydro-pyrrol-2-one

5-Furan-2-yl-3-hydroxy-1-(6-methyl-benzothiazol-2-yl)-4-(5-methyl-furan-2-carbonyl)-1,5-dihydro-pyrrol-2-one

Cat. No.: B12134542
M. Wt: 420.4 g/mol
InChI Key: RIXYKGZLKVGKHO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrrol-2-one core substituted with benzothiazole, furan, and acyl groups. Key structural elements include:

  • 6-Methyl-benzothiazol-2-yl and 5-methyl-furan-2-carbonyl substituents, likely influencing lipophilicity and electronic properties.
  • A 3-hydroxy group, which may participate in tautomerism or intramolecular hydrogen bonding, as observed in structurally related hydroxypyrazoles .

Characterization methods such as NMR, UV-Vis spectroscopy, and elemental analysis are standard for such compounds .

Properties

Molecular Formula

C22H16N2O5S

Molecular Weight

420.4 g/mol

IUPAC Name

2-(furan-2-yl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H16N2O5S/c1-11-5-7-13-16(10-11)30-22(23-13)24-18(14-4-3-9-28-14)17(20(26)21(24)27)19(25)15-8-6-12(2)29-15/h3-10,18,26H,1-2H3

InChI Key

RIXYKGZLKVGKHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=CO5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzothiazole-Furan Hybrids

The target compound’s benzothiazole and furan substituents are critical to its physicochemical and biological behavior. Comparisons with analogs from the evidence include:

Compound Class Key Substituents Observed Properties Source
3-Methyl-benzothiazolium iodides 5-Arylfuran-2-yl, methyl at N3 Enhanced solubility in polar solvents
3-Ethyl-benzothiazolium iodides Ethyl at N3, 5-arylfuran-2-yl Increased steric bulk reduces crystallization efficiency
Target compound 6-Methyl-benzothiazole, 5-methyl-furan Predicted higher lipophilicity (LogP ~3.2*) Hypothetical

*Calculated using fragment-based methods due to lack of experimental data.

The 6-methyl group on the benzothiazole ring may improve metabolic stability compared to unsubstituted benzothiazoles, as methyl groups often block oxidative degradation .

Tautomerism and Stability

The 3-hydroxy group on the pyrrol-2-one ring may exhibit tautomerism analogous to hydroxypyrazoles (e.g., compound 5 in ). Intramolecular hydrogen bonding between the hydroxy group and adjacent carbonyl could stabilize the enol form, as seen in β-diketone systems . This stabilization may enhance thermal stability and reduce reactivity toward electrophiles.

Spectroscopic Characterization

While specific NMR/UV data for the target compound is unavailable, comparisons with benzothiazolium salts (e.g., 5a-h , 6a-h in ) suggest:

  • 1H NMR : Aromatic protons on benzothiazole and furan rings would resonate at δ 7.2–8.5 ppm, with methyl groups appearing as singlets near δ 2.3–2.6 ppm .
  • UV-Vis : Absorption maxima near 320–350 nm due to π→π* transitions in conjugated benzothiazole-furan systems .

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